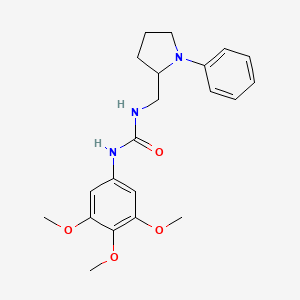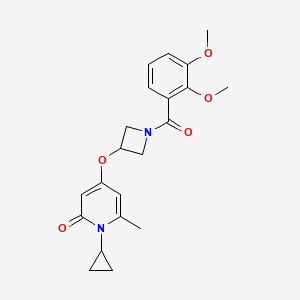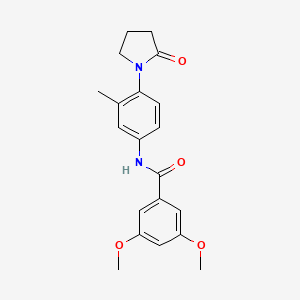
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as PTUP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTUP is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Hydrogelation and Physical Property Tuning
Anion Tuning of Rheology, Morphology, and Gelation : Studies on similar urea derivatives show how the formation of hydrogels in various acids can be tuned by the identity of the anion. This anion-dependent gelation offers a pathway to adjust the physical properties of gels, such as their elastic storage modulus, which is crucial for applications in material science and biomedical engineering (Lloyd & Steed, 2011).
Anticancer Research
Antiproliferative Activity Against Cancer Cell Lines : Research on urea derivatives designed for anticancer applications has shown significant antiproliferative effects on various cancer cell lines. The design and synthesis of these compounds are guided by computer-aided strategies, resulting in potential BRAF inhibitors for cancer treatment (Feng et al., 2020).
Neuropeptide Y5 Receptor Antagonists
Synthesis and Structure-Activity Relationships : Investigations into trisubstituted phenyl urea derivatives have identified potent antagonists of the neuropeptide Y5 (NPY5) receptor, indicating potential therapeutic applications for obesity and related metabolic disorders (Fotsch et al., 2001).
Antimicrobial and Antitumor Activities
Efficient Synthesis of Antitumor and Antimicrobial Compounds : A study highlighted a microwave-assisted synthesis method for novel antitumor and antimicrobial compounds, demonstrating the utility of urea derivatives in developing therapeutic agents with significant efficacy (Azmy et al., 2018).
Polymer Science Applications
Cocondensation with Methylolphenols : Research on the reactions between urea and methylolphenols under acidic conditions has implications for polymer science, particularly in synthesizing alternative copolymers of urea and phenol, which could have applications in various industries (Tomita & Hse, 1992).
Osmolyte Balance in Marine Life
Thermodynamic Compensation in Marine Organisms : A fascinating application of urea and its interactions with other compounds like trimethylamine N-oxide (TMAO) in marine life highlights the balance of osmolytes. This balance is crucial for marine organisms to withstand environmental stress, providing insights into biochemistry and evolutionary biology (Lin & Timasheff, 1994).
Propiedades
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)23-21(25)22-14-17-10-7-11-24(17)16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,7,10-11,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRHALOXJOJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)



![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2425334.png)

![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2425337.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)
![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)